molecular formula C11H15N3O B1438128 N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide CAS No. 1132659-16-5

N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide

Cat. No.: B1438128
CAS No.: 1132659-16-5
M. Wt: 205.26 g/mol
InChI Key: AFUXSLOZFGPQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine ring via a carboxamide linkage. It is used primarily in research settings and has various applications in chemistry, biology, and medicine.

Scientific Research Applications

N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid.

    Reduction: Formation of N-(pyridin-3-ylmethyl)pyrrolidine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate biochemical pathways involved in inflammation or cell proliferation, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide
  • N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide
  • N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid

Uniqueness

N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring attachment can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(10-4-2-6-13-10)14-8-9-3-1-5-12-7-9/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUXSLOZFGPQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.